molecular formula C19H21N5O2S B11972889 N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide

N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide

Katalognummer: B11972889
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: NIJRQIUKEHGIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, an ethoxyphenyl group, and a tetraazolylthio moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Thioether Formation: The tetraazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate can be acylated with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilizing its chemical properties in the development of new materials or catalysts.

Wirkmechanismus

The mechanism of action of N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide
  • N-(2,4-Dimethylphenyl)-2-((1-(4-chlorophenyl)-1H-tetraazol-5-YL)thio)acetamide

Uniqueness

N-(2,4-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C19H21N5O2S

Molekulargewicht

383.5 g/mol

IUPAC-Name

N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C19H21N5O2S/c1-4-26-16-8-6-15(7-9-16)24-19(21-22-23-24)27-12-18(25)20-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,25)

InChI-Schlüssel

NIJRQIUKEHGIDR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.